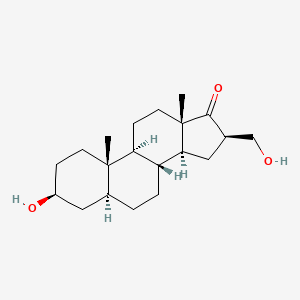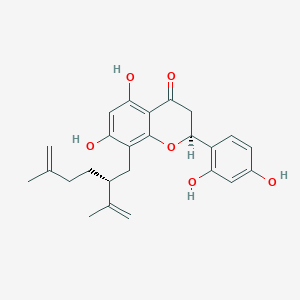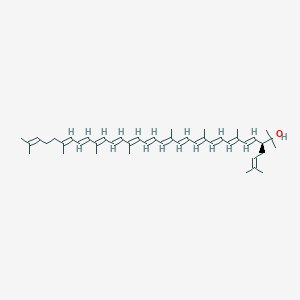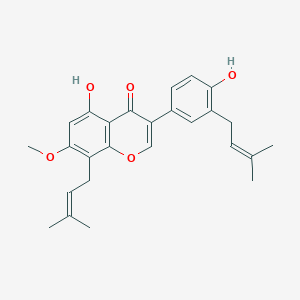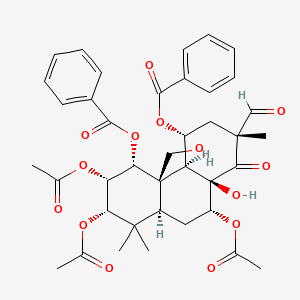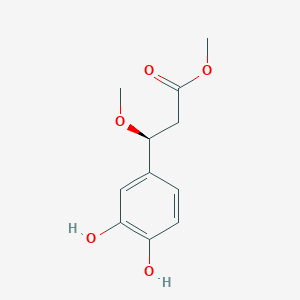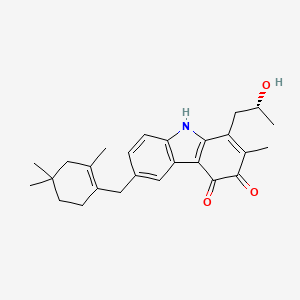
Lavanduquinocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lavanduquinocin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Lavanduquinocin, a substance produced by Streptomyces viridochromogenes, has been identified as having neuroprotective properties. It protects neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, exhibiting significant neuroprotective activity with an EC50 value of 15.5 nm (Shin‐ya, Shimizu, Kunigami, Furihata, & Seto, 1995).
Biosynthetic Pathway Elucidation
The biosynthetic logic of Lavanduquinocin (LDQ), a potent neuroprotective carbazole alkaloid, was elucidated in a study. The research identified the genes required for generating the cyclolavandulyl moiety in LDQ, providing insights into the production and potential manipulation of such neuroprotective substances (Shen et al., 2023).
Synthesis Techniques
An efficient total synthesis technique for (±)-lavanduquinocin, a neuronal cell protecting alkaloid, was reported. This process involved an iron-mediated construction of the carbazole framework and a nickel-mediated coupling reaction, demonstrating a method for synthesizing this compound in a laboratory setting (Fröhner, Reddy, & Knölker, 2012).
Lipase-Catalyzed Asymmetric Synthesis
A study on the asymmetric synthesis of core carbazole structures related to lavanduquinocin utilized lipase catalysis. This method was applied for the enantioselective acetylation of racemic alcohols, contributing to the synthesis process of lavanduquinocin and related compounds (Choshi et al., 2007).
Eigenschaften
Produktname |
Lavanduquinocin |
|---|---|
Molekularformel |
C26H31NO3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione |
InChI |
InChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1 |
InChI-Schlüssel |
OKMZLNWBACAZGV-OAHLLOKOSA-N |
Isomerische SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4C[C@@H](C)O)C |
Kanonische SMILES |
CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C |
Synonyme |
lavanduquinocin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



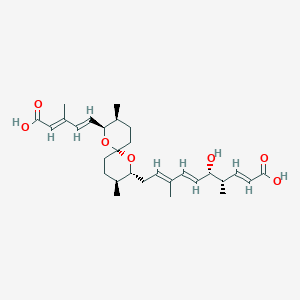
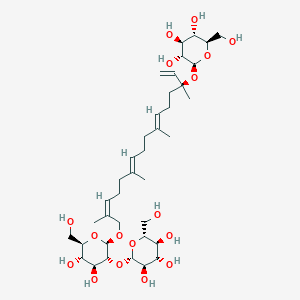

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1250461.png)
